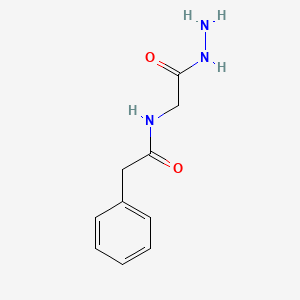
2-N,2-N,3-N,3-N-tetramethyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 173761 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of disease mechanisms and therapeutic interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 173761 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of NSC 173761 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 173761 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 173761 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NSC 173761 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Applications De Recherche Scientifique
NSC 173761 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: NSC 173761 is used in the study of cellular processes and disease mechanisms, particularly in cancer research.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: NSC 173761 is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 173761 involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to NSC 173761 include other small molecules used in chemical and biological research, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .
Uniqueness
NSC 173761 is unique due to its specific chemical structure and the particular biological pathways it affects. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
78239-37-9 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
2-N,2-N,3-N,3-N-tetramethyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)15(19)13-9-11-7-5-6-8-12(11)10-14(13)16(20)18(3)4/h5-8,13-14H,9-10H2,1-4H3 |
Clé InChI |
ASLLAKHXBJOMPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1CC2=CC=CC=C2CC1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
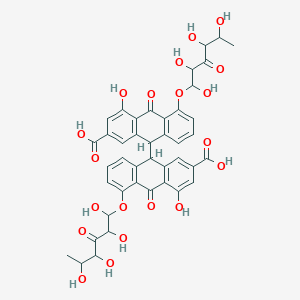
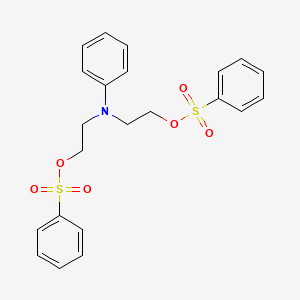
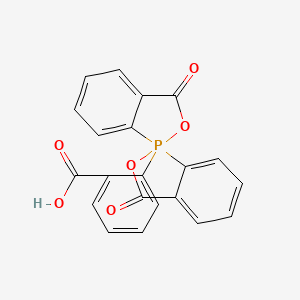
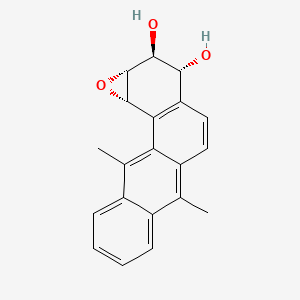
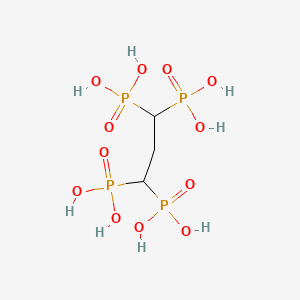
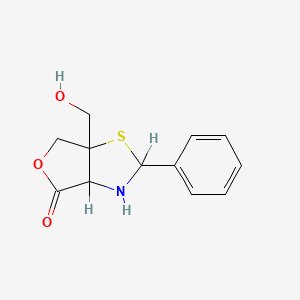
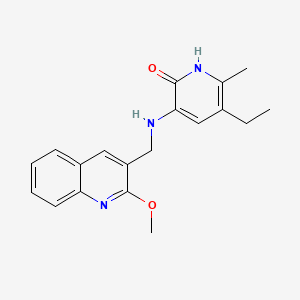
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
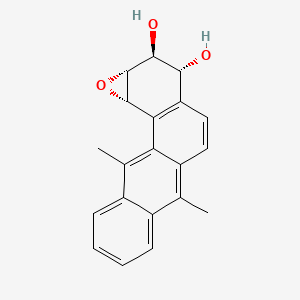

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
